1,1'-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene
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Overview
Description
1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene is an organic compound that features a bromine and a fluorine atom attached to an ethane backbone, which is further connected to two benzene rings
Preparation Methods
The synthesis of 1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene typically involves the reaction of 2-bromo-1-fluoroethane with benzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as sodium methoxide (NaOCH3), leading to the formation of 1-fluoro-1-methoxyethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with various molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The compound’s reactivity is influenced by the presence of both bromine and fluorine atoms, which affect the electron density and steric hindrance around the reactive sites .
Comparison with Similar Compounds
1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: This compound has a similar structure but lacks the fluor
Properties
CAS No. |
59974-22-0 |
---|---|
Molecular Formula |
C14H12BrF |
Molecular Weight |
279.15 g/mol |
IUPAC Name |
(2-bromo-1-fluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12BrF/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
LTUOHNTYIUVBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)(C2=CC=CC=C2)F |
Origin of Product |
United States |
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